

AF 647 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AF 647 carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AF 647 carboxylic acid**, a versatile fluorescent dye widely used in biological research. This document details its core properties, experimental protocols for its use in labeling biomolecules, and its application in common laboratory techniques.

Core Properties of AF 647 Carboxylic Acid

AF 647 carboxylic acid is a bright, photostable, far-red fluorescent dye.^[1] Its carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules, such as proteins and amine-modified oligonucleotides, after activation.^[2]^[3] This makes it a valuable tool for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.^[3] The fluorescence of AF 647 is pH-insensitive over a wide range, ensuring reliable performance in diverse experimental conditions.

Quantitative Data Summary

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	650-651 nm	[1][4]
Maximum Emission Wavelength (λ_{em})	671-672 nm	[2][4]
Molar Extinction Coefficient (ϵ)	$\sim 270,000 \text{ cm}^{-1}\text{M}^{-1}$	[4]
Fluorescence Quantum Yield (Φ)	~ 0.33	[5]
Molecular Weight	$\sim 1250 \text{ g/mol}$	[4]

Experimental Protocols

The use of **AF 647 carboxylic acid** for labeling biomolecules typically involves a two-step process: activation of the carboxylic acid group, followed by conjugation to the amine-containing molecule of interest. The most common method for activation utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6]

Activation of AF 647 Carboxylic Acid with EDC/NHS

This protocol describes the general procedure for activating **AF 647 carboxylic acid** to create an amine-reactive NHS ester.

Materials:

- **AF 647 carboxylic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

- Prepare **AF 647 Carboxylic Acid** Solution: Dissolve **AF 647 carboxylic acid** in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
- Prepare EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and NHS or sulfo-NHS in Activation Buffer. A typical starting concentration is a 5-10 fold molar excess of both EDC and NHS over the amount of **AF 647 carboxylic acid**.
- Activation Reaction: In a microcentrifuge tube, combine the **AF 647 carboxylic acid** solution with the EDC and NHS/sulfo-NHS solutions.
- Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.^[7]
- Proceed to Conjugation: The resulting activated AF 647 NHS ester is now ready for conjugation to an amine-containing biomolecule. It is recommended to use the activated dye immediately.

Protein Labeling with Activated AF 647 NHS Ester

This protocol outlines the conjugation of the activated AF 647 NHS ester to a protein, such as an antibody.

Materials:

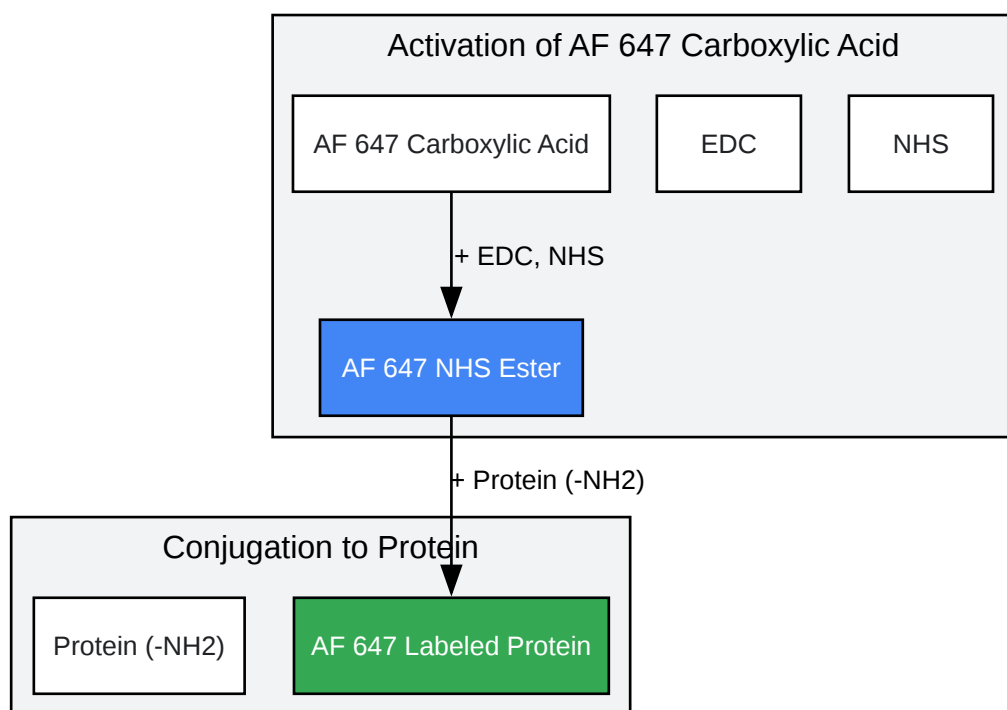
- Activated AF 647 NHS ester solution (from the previous protocol)
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Coupling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5
- Purification column (e.g., Sephadex G-25)

Procedure:

- **Prepare Protein Solution:** Ensure the protein solution is at a suitable concentration (typically 1-2 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.
- **Adjust pH:** Add the Coupling Buffer to the protein solution to raise the pH to 8.3-8.5, which is optimal for the reaction with primary amines.
- **Conjugation Reaction:** Slowly add the activated AF 647 NHS ester solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of a 5-10 fold molar excess of the dye is common.
- **Incubation:** Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.^[8]
- **Quench Reaction:** Add the Quenching Solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
- **Purification:** Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the AF 647-labeled protein.^[9]
- **Characterization (Optional but Recommended):** Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm and 650 nm.

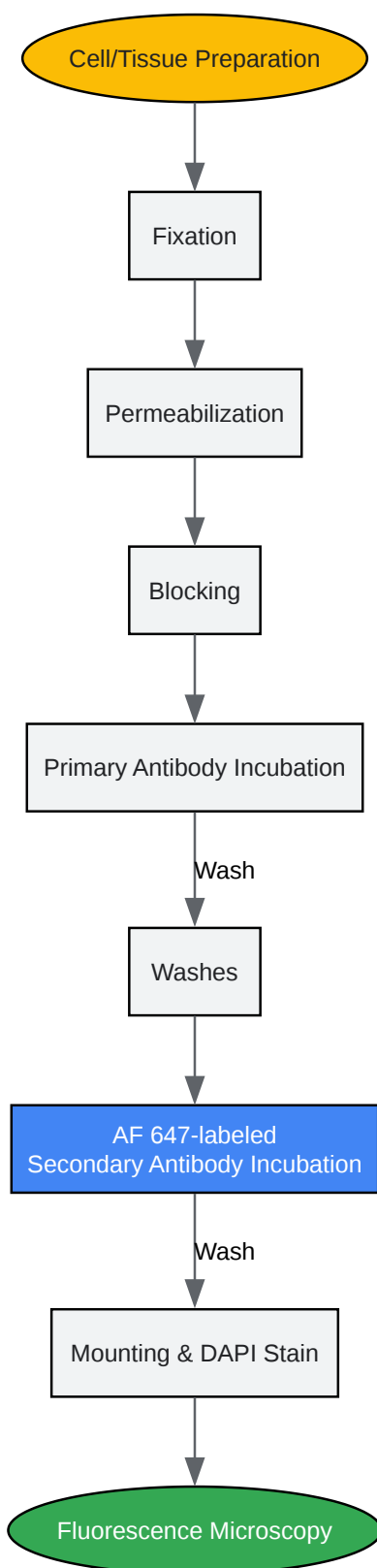
Visualization of Experimental Workflow

The following diagrams illustrate the key chemical reaction and a common experimental workflow utilizing AF 647-labeled biomolecules.



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Caption: Chemical workflow for labeling a protein with **AF 647** carboxylic acid.



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